N-{(E)-3,4-dihydroisoquinolin-2(1H)-yl[(4,6-dimethylpyrimidin-2-yl)imino]methyl}-2,2,2-trifluoroacetamide
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Overview
Description
N~1~-{3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-2,2,2-TRIFLUOROACETAMIDE is a complex organic compound that features a unique combination of isoquinoline and pyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-2,2,2-TRIFLUOROACETAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dihydroisoquinoline with 4,6-dimethyl-2-pyrimidinylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of advanced catalytic systems and solvent-free conditions can further enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N~1~-{3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-2,2,2-TRIFLUOROACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
N~1~-{3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-2,2,2-TRIFLUOROACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-{3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-2,2,2-TRIFLUOROACETAMIDE involves its interaction with specific molecular targets within the cell. The compound is known to bind to certain enzymes and receptors, modulating their activity and affecting various signaling pathways. This interaction can lead to changes in cellular functions, ultimately resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-one: Shares structural similarities with the pyrimidine moiety.
Indole Derivatives: Contains a similar heterocyclic structure and exhibits comparable biological activities.
Uniqueness
N~1~-{3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-2,2,2-TRIFLUOROACETAMIDE is unique due to its trifluoroacetamide group, which imparts distinct chemical properties and enhances its stability and bioavailability compared to other similar compounds .
Properties
Molecular Formula |
C18H18F3N5O |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[(E)-C-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4,6-dimethylpyrimidin-2-yl)carbonimidoyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C18H18F3N5O/c1-11-9-12(2)23-16(22-11)25-17(24-15(27)18(19,20)21)26-8-7-13-5-3-4-6-14(13)10-26/h3-6,9H,7-8,10H2,1-2H3,(H,22,23,24,25,27) |
InChI Key |
XKJCOYFWBGDGQG-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\NC(=O)C(F)(F)F)/N2CCC3=CC=CC=C3C2)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC(=O)C(F)(F)F)N2CCC3=CC=CC=C3C2)C |
Origin of Product |
United States |
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